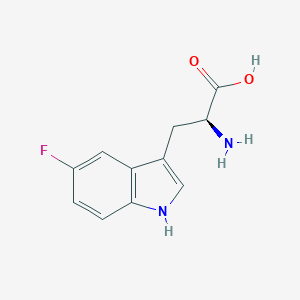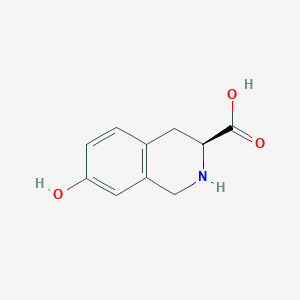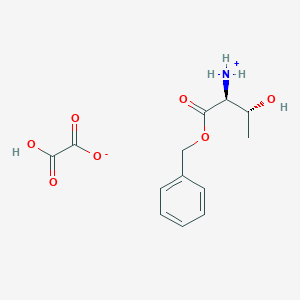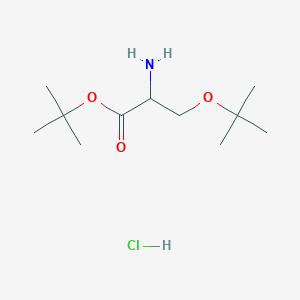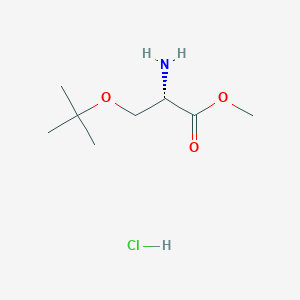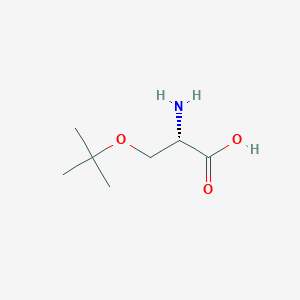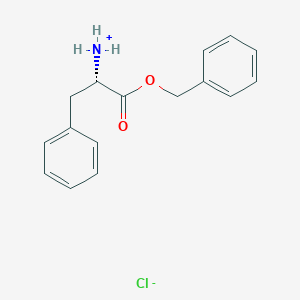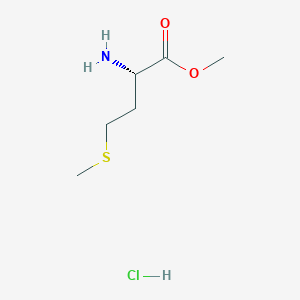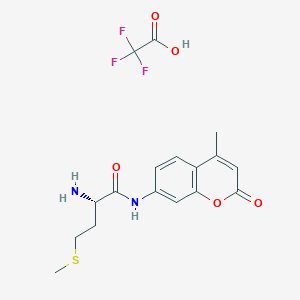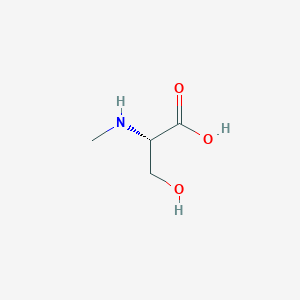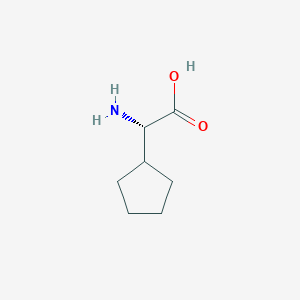
L-Cyclopentylglycine
描述
L-Cyclopentylglycine is a non-natural amino acid characterized by the presence of a cyclopentane ring attached to the glycine backbone. Its molecular formula is C7H13NO2, and it appears as a white to off-white crystalline solid. This compound is soluble in water and is primarily used in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing L-Cyclopentylglycine involves the enzymatic reaction of chiral galactose with reverse lactonase to convert pentose into this compound . The reaction conditions typically include maintaining a dark environment, an inert atmosphere, and room temperature to ensure stability and prevent degradation .
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic synthesis, ensuring high enantiomeric purity. The process is optimized for yield and cost-effectiveness, utilizing advanced bioreactors and purification techniques .
化学反应分析
Types of Reactions: L-Cyclopentylglycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclopentylglycine derivatives with additional oxygen functionalities.
Reduction: Cyclopentylglycine derivatives with reduced functional groups.
Substitution: N-alkylated cyclopentylglycine derivatives.
科学研究应用
L-Cyclopentylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of L-Cyclopentylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The cyclopentane ring provides steric hindrance, influencing the binding affinity and specificity of the compound .
相似化合物的比较
Cyclopentylalanine: Similar structure but with an alanine backbone.
Cyclopentylserine: Contains a hydroxyl group in place of the amino group.
Cyclopentylvaline: Features a valine backbone instead of glycine.
Uniqueness: L-Cyclopentylglycine is unique due to its specific cyclopentane ring structure attached to the glycine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
属性
IUPAC Name |
(2S)-2-amino-2-cyclopentylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKRVHTESHFAA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438806 | |
| Record name | L-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-84-8 | |
| Record name | (αS)-α-Aminocyclopentaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Cyclopentylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of L-Cyclopentylglycine into peptides, specifically oxytocin analogs, affect their biological activity?
A1: Research has explored the substitution of isoleucine with this compound in oxytocin analogs []. While the provided abstracts do not detail the specific biological effects observed, this substitution explores the impact of introducing a conformationally constrained cyclopentyl ring into the peptide structure. This modification is likely aimed at influencing the overall three-dimensional shape of the analog, potentially impacting its binding affinity to the oxytocin receptor and downstream signaling.
Q2: What is the significance of developing an efficient asymmetric synthesis for Fmoc-L-Cyclopentylglycine?
A2: The development of an efficient asymmetric synthesis for Fmoc-L-Cyclopentylglycine, as described in the research [, ], is crucial for several reasons. Firstly, it allows for the controlled and scalable production of this important building block in peptide synthesis. The Fmoc protecting group is commonly used in solid-phase peptide synthesis, making the Fmoc-protected this compound readily applicable in standard peptide synthesis protocols. Secondly, asymmetric synthesis ensures the production of the desired enantiomer (L-form in this case), which is crucial for biological applications where stereochemistry plays a vital role in receptor interactions and biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


